molecular formula C18H20FN3O4S2 B488611 N-(4-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 714263-27-1

N-(4-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B488611
CAS RN: 714263-27-1
M. Wt: 425.5g/mol
InChI Key: NHXFLZFZPNHKPP-UHFFFAOYSA-N
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Description

“N-(4-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide” is a chemical compound with the molecular formula C18H20FN3O4S2 . It is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C18H20FN3O4S2. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a fluorophenyl group, a methylsulfonyl group, and a phenylethanesulfonamide group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 425.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Safety and Hazards

The safety and hazards associated with this compound are not available from the current information. It’s always important to handle chemical compounds with appropriate safety measures, especially when the toxicity and other hazard information are not known .

Future Directions

The future directions for research on this compound could include determining its synthesis and purification methods, studying its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide groups

Mode of Action

Based on its structural features, it may act as a ligand, binding to target proteins or enzymes and modulating their activity . The presence of a fluorophenyl group could enhance binding affinity to its targets .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Sulfonamides are known to interfere with bacterial synthesis of folic acid, a crucial component for dna replication

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of a sulfonamide group could potentially affect its absorption and distribution

Result of Action

If it acts similarly to other sulfonamides, it could potentially inhibit bacterial growth by interfering with folic acid synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, a highly acidic or basic environment could potentially affect the compound’s structure and, consequently, its activity

Biochemical Analysis

Biochemical Properties

N-(4-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form complexes with certain enzymes, potentially inhibiting or activating their functions. These interactions are essential for understanding the compound’s role in various biochemical pathways .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular functions. Additionally, it affects metabolic processes by interacting with key enzymes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxicity and adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these processes is essential for determining the compound’s efficacy and safety .

Subcellular Localization

This compound is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it exerts its effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action .

properties

IUPAC Name

N-[4-[3-(3-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-16-9-7-13(8-10-16)17-12-18(22(20-17)27(2,23)24)14-5-4-6-15(19)11-14/h4-11,18,21H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXFLZFZPNHKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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